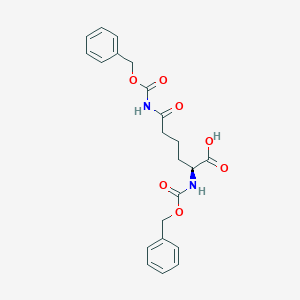

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

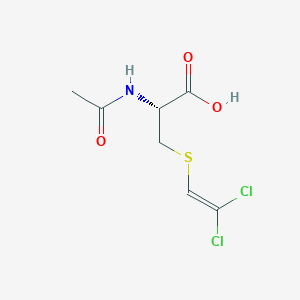

"N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine" is a derivative of L-homoglutamine, which is an analog of the amino acid L-glutamine. Its synthesis and properties are of interest in peptide chemistry and organic synthesis.

Synthesis Analysis

The synthesis of L-homoglutamine derivatives, including N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine, involves oxidation reactions. A study by Liberek and Kasprzykowska (2009) presents a route via preferential KMnO4 oxidation in acidic media of L-lysine derivatives, leading to compounds like H-L-Aad(NHZ)-OH and Z-L-Aad(NHZ)-OH, which are useful in peptide synthesis involving homoglutamic acid and homoglutamine derivatives (Liberek & Kasprzykowska, 2009).

Molecular Structure Analysis

The molecular structure of N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine is characterized by the presence of benzyl protection groups attached to the nitrogen atom. These groups play a crucial role in maintaining the stability of the molecule during synthesis and reaction processes.

Chemical Reactions and Properties

One study focuses on the side reactions of monoaminodicarboxylic acids in peptide synthesis, including homoglutamine derivatives. It explores the tendency for the dehydration of the δ-carboxamide group during activation and coupling, which is a critical aspect of the chemical behavior of these compounds (Liberek & Kasprzykowska, 2009).

Aplicaciones Científicas De Investigación

Peptide Synthesis

- N-benzyloxycarbonyl-l-homoglutamine is significant in peptide synthesis, especially concerning the dehydration of the δ-carboxamide group during activation and coupling. A minor conversion to nitrile by-products occurs in the activation of the α-carboxyl group, and the formation of peptide bonds can be facilitated by dicyclohexylcarbodiimide. The addition of N-hydroxybenzotriazole to the reaction mixture can eliminate the side chain dehydration reaction, and the dehydration reaction can be overcome by protecting the side chain carboxamide with the benzyloxycarbonylcarbamoyl substituent (Liberek & Kasprzykowska, 2009).

Oxidation of L-lysine Derivatives

- L-homoglutamine derivatives can be prepared via the preferential KMnO4 oxidation in acidic media of the ε-methylene group in H-L-Lys(Z)-OH and Z-L-Lys(Z)-OH. The main oxidation products in this process are benzyloxycarbonylcarbamoyl-2-aminopentanoic acid and its derivatives, which are useful in peptide synthesis involving homoglutamic acid and homoglutamine (Liberek & Kasprzykowska, 2009).

Role in Polyamine Analogue Recognition

- In the study of polyamine analogues and homologues, it was found that the tetraamines must be charged to be recognized by cells. Analogues with low nitrogen pKa's, such that the nitrogens are poorly protonated at physiological pH, do not compete well with spermidine for uptake and have limited biological effects (Bergeron et al., 1995).

Propiedades

IUPAC Name |

(2S)-6-oxo-2,6-bis(phenylmethoxycarbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c25-19(24-22(29)31-15-17-10-5-2-6-11-17)13-7-12-18(20(26)27)23-21(28)30-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,23,28)(H,26,27)(H,24,25,29)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZGUCKHGQNWDY-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)NC(=O)OCC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20551701 |

Source

|

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2,N6-Bis(benzyloxycarbonyl)-L-homoglutamine | |

CAS RN |

88462-80-0 |

Source

|

| Record name | N~2~,N~6~-Bis[(benzyloxy)carbonyl]-6-oxo-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20551701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.